N-(cyclopropylmethyl)-4-methylphthalazin-1-amine
Overview
Description
N-(Cyclopropylmethyl)-4-methylphthalazin-1-amine (NCM-4-MPA) is an organic compound belonging to the family of phthalazinone derivatives. It is a white crystalline solid with a melting point of 130-132°C and a molecular weight of 247.3 g/mol. NCM-4-MPA is a highly versatile compound and has been used in a variety of scientific research applications. It has been used as a building block in the synthesis of other compounds, as a reagent in biochemical research, and as a probe to study the structure and function of proteins.
Scientific Research Applications
Amine Volatility in CO2 Capture
Amine volatility is a significant factor in CO2 capture technology, impacting economic costs and environmental consequences. The study by Nguyen, Hilliard, and Rochelle (2010) focuses on the volatility of various amines, including the cyclopropylmethylamine class, in CO2 capture processes. It highlights the importance of selecting amines with appropriate volatility characteristics to enhance the efficiency and sustainability of CO2 capture technologies (Nguyen, Hilliard, & Rochelle, 2010).
Antimicrobial Activities of Amine Derivatives
The antimicrobial properties of amine derivatives, including those similar to N-(cyclopropylmethyl)-4-methylphthalazin-1-amine, have been explored by Bektaş et al. (2007). This research synthesizes new triazole derivatives and evaluates their efficacy against various microorganisms, showcasing the potential of cyclopropylmethylamine derivatives in developing new antimicrobial agents (Bektaş et al., 2007).
Electrophilic Aminations with Oxaziridines
Andreae and Schmitz (1991) discuss the synthesis of azines, hydrazines, diaziridines, and other nitrogen-containing compounds through electrophilic amination using oxaziridines. This method, potentially applicable to compounds like N-(cyclopropylmethyl)-4-methylphthalazin-1-amine, offers a versatile pathway for creating a wide range of nitrogenous organic compounds, which could be crucial in pharmaceuticals, agrochemicals, and materials science (Andreae & Schmitz, 1991).
Lewis Acid-Catalyzed Ring-Opening Reactions
Lifchits and Charette (2008) describe the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles, a reaction mechanism that could be applied to N-(cyclopropylmethyl)-4-methylphthalazin-1-amine. This research demonstrates the method's utility in synthesizing complex amines while preserving enantiomeric purity, important for pharmaceutical applications (Lifchits & Charette, 2008).
properties
IUPAC Name |
N-(cyclopropylmethyl)-4-methylphthalazin-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-9-11-4-2-3-5-12(11)13(16-15-9)14-8-10-6-7-10/h2-5,10H,6-8H2,1H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDWOXDAPZGUPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)NCC3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-4-methylphthalazin-1-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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